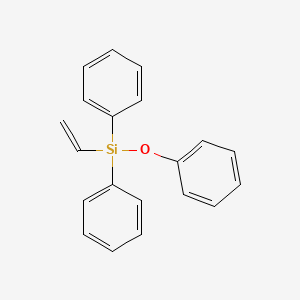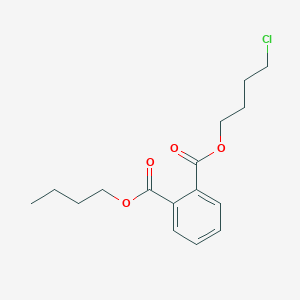
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with butyl and 4-chlorobutyl groups, as well as two ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chlorobutyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butanol and 4-chlorobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens and nitrating agents.
Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine (Cl2) and nitric acid (HNO3) are commonly used under acidic conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the alkyl side chains.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Hydrolysis: The major products are benzene-1,2-dicarboxylic acid, butanol, and 4-chlorobutanol.
Oxidation: Oxidation of the alkyl side chains can yield carboxylic acids or ketones.
科学的研究の応用
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of plasticizers, which are additives that increase the plasticity of materials.
作用機序
The mechanism of action of butyl 4-chlorobutyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with different enzymes and receptors.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks the 4-chlorobutyl group.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group.
Uniqueness
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
63072-43-5 |
|---|---|
分子式 |
C16H21ClO4 |
分子量 |
312.79 g/mol |
IUPAC名 |
1-O-butyl 2-O-(4-chlorobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21ClO4/c1-2-3-11-20-15(18)13-8-4-5-9-14(13)16(19)21-12-7-6-10-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChIキー |
XZQSDDKMXPPQDU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


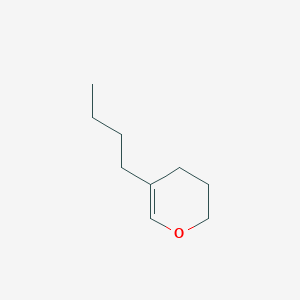
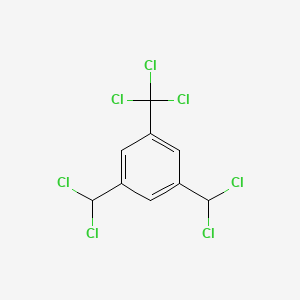
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)
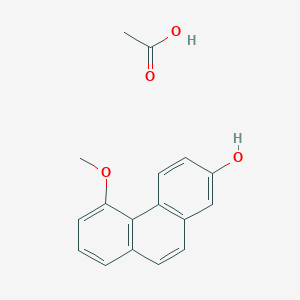
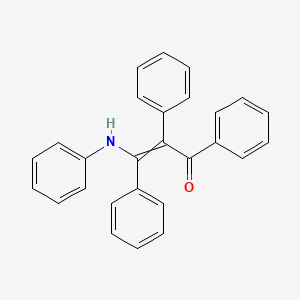
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
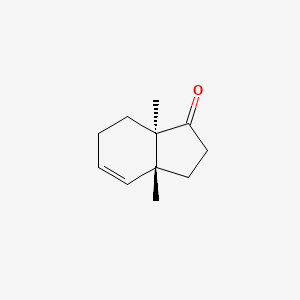
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
